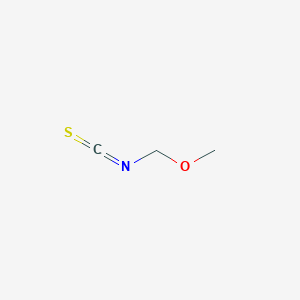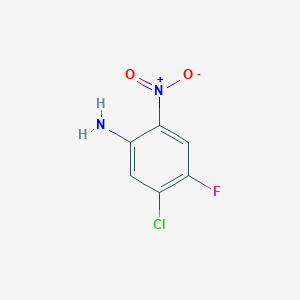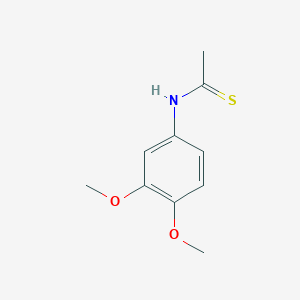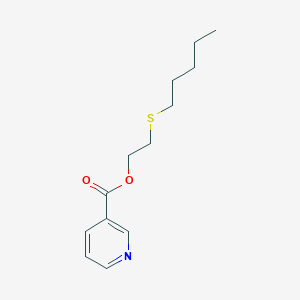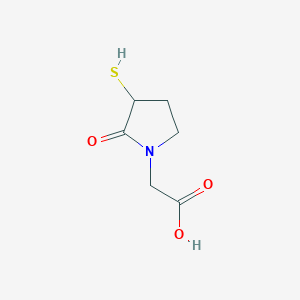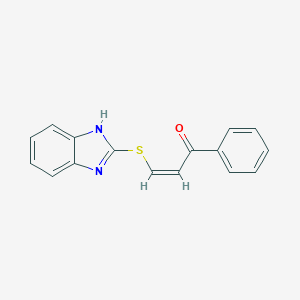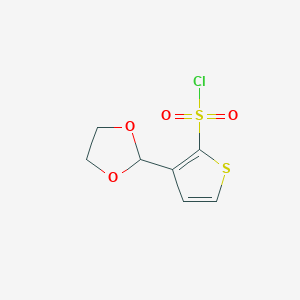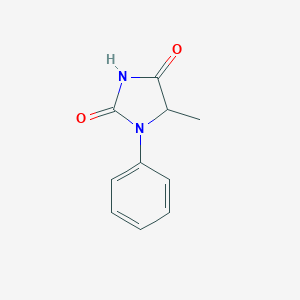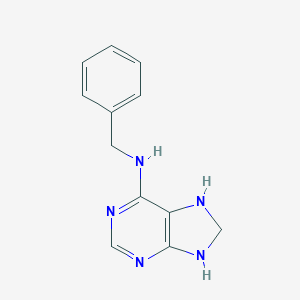
Adenine, 7,8-dihydro-N-benzyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenine, 7,8-dihydro-N-benzyl-, commonly known as benzyladenine (BA), is a synthetic cytokinin that is widely used in plant research. It was first synthesized in 1963 by Miller and Skoog as a plant growth regulator. Since then, it has been extensively studied for its effects on plant growth and development.
Aplicaciones Científicas De Investigación
Benzyladenine is widely used in plant research as a plant growth regulator. It has been shown to promote cell division, increase shoot and root growth, delay senescence, and enhance stress tolerance. It is also used in tissue culture for the regeneration of plants from explants.
Mecanismo De Acción
Benzyladenine acts as a cytokinin, which is a class of plant hormones that promote cell division and growth. It binds to cytokinin receptors and activates a signaling pathway that leads to the activation of genes involved in cell division and growth. It also regulates the balance between cytokinins and other plant hormones such as auxins, which are involved in plant growth and development.
Efectos Bioquímicos Y Fisiológicos
Benzyladenine has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division, increases shoot and root growth, delays senescence, and enhances stress tolerance. It also regulates the balance between cytokinins and other plant hormones such as auxins, which are involved in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyladenine is a widely used plant growth regulator in plant research. Its advantages include its ability to promote cell division, increase shoot and root growth, delay senescence, and enhance stress tolerance. Its limitations include its potential toxicity at high concentrations and its effects on the balance between cytokinins and other plant hormones such as auxins.
Direcciones Futuras
There are several future directions for research on benzyladenine. One area of research is the development of new synthetic cytokinins that have improved properties over benzyladenine. Another area of research is the identification of the genes involved in the cytokinin signaling pathway and their regulation. This could lead to the development of new plant growth regulators that are more specific and effective. Finally, the application of benzyladenine in agriculture and horticulture could be further explored to improve crop yields and quality.
Métodos De Síntesis
Benzyladenine can be synthesized by a variety of methods, but the most common method is by the reaction of adenine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization.
Propiedades
Número CAS |
102366-79-0 |
|---|---|
Nombre del producto |
Adenine, 7,8-dihydro-N-benzyl- |
Fórmula molecular |
C12H13N5 |
Peso molecular |
227.27 g/mol |
Nombre IUPAC |
N-benzyl-8,9-dihydro-7H-purin-6-amine |
InChI |
InChI=1S/C12H13N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,8,14H,6-7H2,(H2,13,15,16,17) |
Clave InChI |
VCFTZBXEGUKNCA-UHFFFAOYSA-N |
SMILES |
C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3 |
SMILES canónico |
C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3 |
Otros números CAS |
102366-79-0 |
Sinónimos |
N-benzyl-8,9-dihydro-7H-purin-6-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



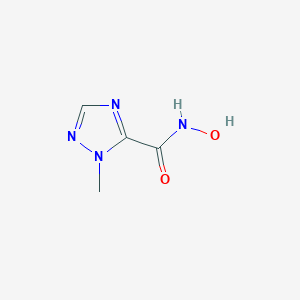
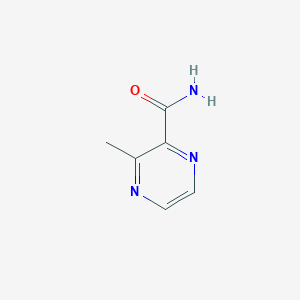
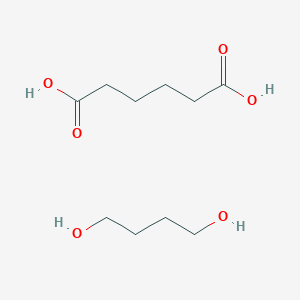
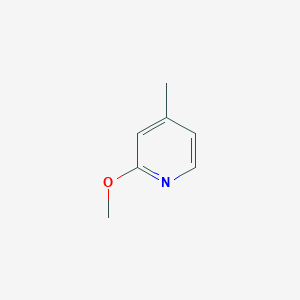

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
